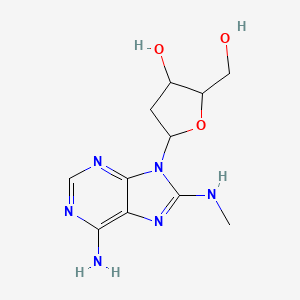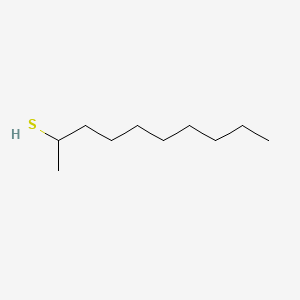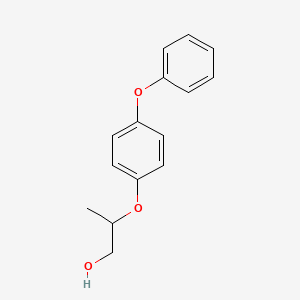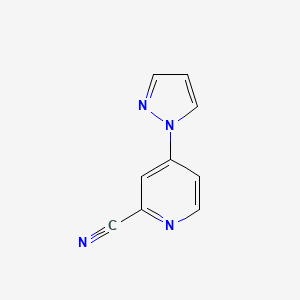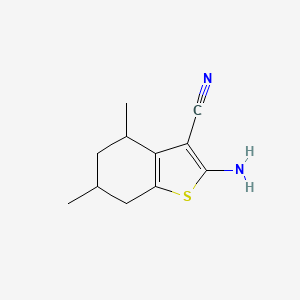
Ethynyl isopropyl ketone
説明
Ethynyl isopropyl ketone, also known as 2-Methylpentan-3-one, is an aliphatic ketone . It is used as a reagent in organic chemistry and as a solvent . Its fully fluorinated analog is known as Novec 1230 and is used in gaseous fire suppression .
Molecular Structure Analysis
The molecular structure of Ethynyl isopropyl ketone consists of a carbonyl group (C=O) and an ethynyl group (C≡C-H). The presence of these groups in the molecule determines its chemical behavior .Chemical Reactions Analysis
The chemical behavior of Ethynyl isopropyl ketones is generally determined by the presence of three reaction centers in the molecule: the carbonyl and ethynyl groups, and the hydrogen atom involved in the triple bond . The triple bond is known to be less reactive than the double bond in electrophilic addition reactions, but more reactive in relation to nucleophilic agents .Physical And Chemical Properties Analysis
Ethynyl isopropyl ketone has a chemical formula of C6H12O and a molar mass of 100.161 g·mol −1 . It has a density of 0.811 g/cm 3 , a melting point of less than 25 °C , and a boiling point of 113 °C . It is soluble in water, with a solubility of 15.5 mg/mL .科学的研究の応用
Enantioselective Reduction
Ethynyl ketones, including isopropyl ethynylketoesters, can be enantioselectively reduced by the enzyme secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus. This process results in high chemical yields and enantioselectivities of ethynylhydroxyesters, particularly for isopropyl ethynylketoesters, which are valuable chiral building blocks for asymmetric synthesis (Heiss & Phillips, 2000).
Ethynylation of Ketones
The ethynylation of ketones, a key chemical process, has been studied in various conditions. For example, the reaction of ketone with sodium acetylide in liquid ammonia at low temperatures leads to the formation of corresponding alcohols. This process is crucial in modifying the chemical structure and properties of ketones, including ethynyl isopropyl ketone (Fujita, Wada, Onishi, & Nishida, 1977).
Isomerization Studies
Isomerization of isobutyraldehyde on eta-alumina has been investigated, revealing the formation of various ketones including methyl isopropyl ketone. Understanding these isomerization processes is vital for industrial applications where specific ketone structures, like ethynyl isopropyl ketone, are desired (Ploder, 1971).
Infrared and NMR Spectroscopy
Infrared C–D stretching and 2H NMR spectra of isopropyl-2-d 1-(p-substituted phenyl)ethyl ketones have provided insight into the hydrogen bond-like interaction between the C–D group and aromatic π-electrons. This research enhances the understanding of molecular interactions and structure-function relationships in ketones, including ethynyl isopropyl ketone (Karatsu, Suezawa, Abe, Hirota, & Nishio, 1986).
Synthesis of Ethynyl Ketones
The synthesis of ethynyl ketones, such as the formation of ethynyl phenyl ketone from 1,1,1,3-tetrachloro-3-phenylpropane, involves complex chemical reactions, including elimination and proton transfer. These methodologies can be adapted for the synthesis of ethynyl isopropyl ketone (Akiyama, Yoshida, Hanawa, & Sugimori, 1983).
Chemical Properties and Uses of Ketones
Understanding the properties and uses of various ketones, including methyl isopropyl ketone, provides a broader context for the applications of ethynyl isopropyl ketone. This knowledge is essential for industrial applications where ketones are used as solvents, extractants, and chemical intermediates (O’Donoghue, 2008).
Microwave-Assisted Synthesis
Microwave-assisted synthesis involving ethynyl ketones has been researched, providing a method for rapid heterocyclization. This approach could be applied to the synthesis and modification of ethynyl isopropyl ketone, optimizing production processes (Bagley, Lubinu, & Mason, 2007).
特性
IUPAC Name |
4-methylpent-1-yn-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-4-6(7)5(2)3/h1,5H,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQCAVMGXXCQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159309 | |
| Record name | 1-Pentyn-3-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethynyl isopropyl ketone | |
CAS RN |
13531-82-3 | |
| Record name | 4-Methyl-1-pentyn-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethynyl isopropyl ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentyn-3-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-1-PENTYN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8DQ99H49M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

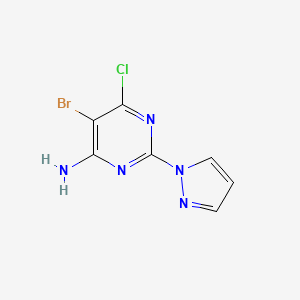
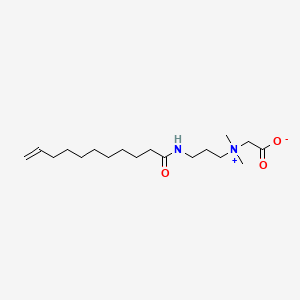
![1-[(Dimethylamino)methyl]cyclopropan-1-amine](/img/structure/B3047019.png)
![[2-(Hydroxymethyl)oxolan-2-yl]methanol](/img/structure/B3047020.png)
